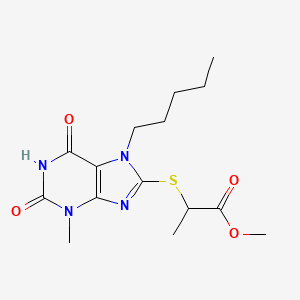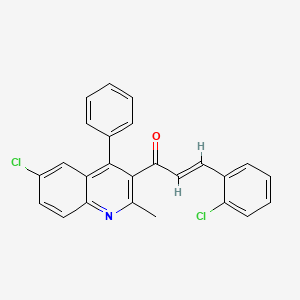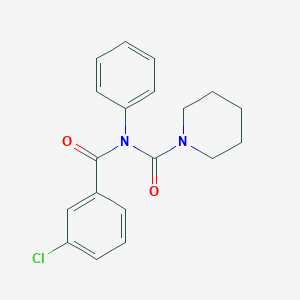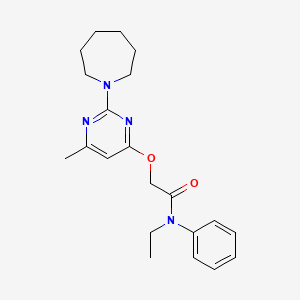![molecular formula C14H15N3O3S2 B2908771 Ethyl 2-(methylsulfanyl)-4-[(phenylcarbamoyl)amino]-1,3-thiazole-5-carboxylate CAS No. 1146979-57-8](/img/structure/B2908771.png)
Ethyl 2-(methylsulfanyl)-4-[(phenylcarbamoyl)amino]-1,3-thiazole-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(methylsulfanyl)-4-[(phenylcarbamoyl)amino]-1,3-thiazole-5-carboxylate, also known as MPTC, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPTC is a thiazole derivative that has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of Ethyl 2-(methylsulfanyl)-4-[(phenylcarbamoyl)amino]-1,3-thiazole-5-carboxylate is not fully understood, but studies have suggested that Ethyl 2-(methylsulfanyl)-4-[(phenylcarbamoyl)amino]-1,3-thiazole-5-carboxylate exerts its effects through various pathways. Ethyl 2-(methylsulfanyl)-4-[(phenylcarbamoyl)amino]-1,3-thiazole-5-carboxylate has been reported to inhibit the activity of histone deacetylases (HDACs), which play a crucial role in the regulation of gene expression. HDAC inhibition has been shown to induce cell cycle arrest and apoptosis in cancer cells. Ethyl 2-(methylsulfanyl)-4-[(phenylcarbamoyl)amino]-1,3-thiazole-5-carboxylate has also been shown to activate the Nrf2-ARE pathway, which regulates the expression of antioxidant enzymes and protects cells from oxidative stress-induced damage.
Biochemical and physiological effects
Ethyl 2-(methylsulfanyl)-4-[(phenylcarbamoyl)amino]-1,3-thiazole-5-carboxylate has been shown to exhibit various biochemical and physiological effects. Studies have reported that Ethyl 2-(methylsulfanyl)-4-[(phenylcarbamoyl)amino]-1,3-thiazole-5-carboxylate induces cell cycle arrest and apoptosis in cancer cells, reduces the production of pro-inflammatory cytokines, and protects neurons from oxidative stress-induced damage. Additionally, Ethyl 2-(methylsulfanyl)-4-[(phenylcarbamoyl)amino]-1,3-thiazole-5-carboxylate has been reported to increase the expression of antioxidant enzymes, reducing oxidative stress-induced damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ethyl 2-(methylsulfanyl)-4-[(phenylcarbamoyl)amino]-1,3-thiazole-5-carboxylate has several advantages for lab experiments, including its ease of synthesis and potent activity against cancer cells. Ethyl 2-(methylsulfanyl)-4-[(phenylcarbamoyl)amino]-1,3-thiazole-5-carboxylate has been shown to have good stability in various solvents, and its activity has been reported to be unaffected by pH changes. However, Ethyl 2-(methylsulfanyl)-4-[(phenylcarbamoyl)amino]-1,3-thiazole-5-carboxylate has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for Ethyl 2-(methylsulfanyl)-4-[(phenylcarbamoyl)amino]-1,3-thiazole-5-carboxylate research, including the development of Ethyl 2-(methylsulfanyl)-4-[(phenylcarbamoyl)amino]-1,3-thiazole-5-carboxylate derivatives with improved solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of Ethyl 2-(methylsulfanyl)-4-[(phenylcarbamoyl)amino]-1,3-thiazole-5-carboxylate and to identify its molecular targets. Furthermore, Ethyl 2-(methylsulfanyl)-4-[(phenylcarbamoyl)amino]-1,3-thiazole-5-carboxylate's potential applications in other fields, such as neurodegenerative diseases and autoimmune disorders, should be explored.
Métodos De Síntesis
Ethyl 2-(methylsulfanyl)-4-[(phenylcarbamoyl)amino]-1,3-thiazole-5-carboxylate can be synthesized using various methods, including the reaction of ethyl 2-bromo-4-(phenylcarbamoyl)thiazole-5-carboxylate with methyl mercaptan in the presence of a base. Another method involves the reaction of ethyl 2-(methylsulfanyl)-4-aminobenzoate with thionyl chloride, followed by the reaction with 2-aminothiazole-4-carboxylic acid. These methods have been reported in the literature and have been used to synthesize Ethyl 2-(methylsulfanyl)-4-[(phenylcarbamoyl)amino]-1,3-thiazole-5-carboxylate with good yields.
Aplicaciones Científicas De Investigación
Ethyl 2-(methylsulfanyl)-4-[(phenylcarbamoyl)amino]-1,3-thiazole-5-carboxylate has been extensively studied for its potential applications in various fields, including cancer research, neuroprotection, and anti-inflammatory activity. Studies have shown that Ethyl 2-(methylsulfanyl)-4-[(phenylcarbamoyl)amino]-1,3-thiazole-5-carboxylate exhibits potent anti-cancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Ethyl 2-(methylsulfanyl)-4-[(phenylcarbamoyl)amino]-1,3-thiazole-5-carboxylate has also been shown to have neuroprotective effects, protecting neurons from oxidative stress-induced damage. Additionally, Ethyl 2-(methylsulfanyl)-4-[(phenylcarbamoyl)amino]-1,3-thiazole-5-carboxylate has been reported to exhibit anti-inflammatory activity, reducing the production of pro-inflammatory cytokines.
Propiedades
IUPAC Name |
ethyl 2-methylsulfanyl-4-(phenylcarbamoylamino)-1,3-thiazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3S2/c1-3-20-12(18)10-11(17-14(21-2)22-10)16-13(19)15-9-7-5-4-6-8-9/h4-8H,3H2,1-2H3,(H2,15,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHXXTMXDWWUHJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)SC)NC(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(methylsulfanyl)-4-[(phenylcarbamoyl)amino]-1,3-thiazole-5-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)thiophene-2-carboxamide](/img/structure/B2908690.png)


![ethyl (2E)-3-[(4-methylphenyl)amino]-2-[(2,4,5-trifluorophenyl)sulfonyl]acrylate](/img/structure/B2908693.png)




![2-(2,4-dioxo-7-phenyl-1,2,4,5-tetrahydro-3H-pyrrolo[3,2-d]pyrimidin-3-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2908703.png)
![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-2-(2,4-dichlorophenoxy)-N-methylacetamide](/img/structure/B2908704.png)


![8-(3-Chloro-4-methoxyphenyl)-3-(2-ethoxyethyl)-1-methyl-7-phenyl-1,3,5-trihydr o-4-imidazolino[1,2-h]purine-2,4-dione](/img/structure/B2908710.png)